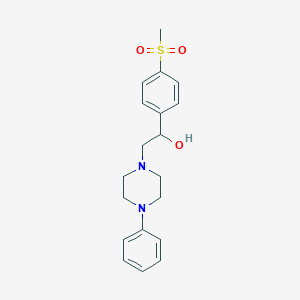![molecular formula C16H12N2OS B232364 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one, also known as PQQ, is a redox cofactor that is involved in various biological processes. It was first discovered in 1979 and has since been the subject of extensive scientific research. PQQ is a unique compound that has been found to have a wide range of potential applications in the fields of medicine, biochemistry, and biotechnology.
Mecanismo De Acción
The mechanism of action of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is not fully understood. However, it is believed that 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one acts as a cofactor for enzymes involved in redox reactions. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is able to transfer electrons and hydrogen ions, which allows it to act as a powerful antioxidant. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has also been found to stimulate the production of mitochondria, which are the energy-producing organelles in cells.
Biochemical and Physiological Effects:
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has been found to have a wide range of biochemical and physiological effects. In addition to its antioxidant properties, 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has been found to stimulate the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has also been found to improve cognitive function, reduce inflammation, and improve sleep quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is also non-toxic and has low cytotoxicity, which makes it suitable for use in cell culture studies. However, 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is also sensitive to light and heat, which can affect its stability.
Direcciones Futuras
There are several future directions for research on 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one. One area of research is the potential use of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one in the treatment of neurodegenerative diseases. Another area of research is the development of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one-based therapies for cardiovascular diseases and diabetes. Additionally, 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has potential applications in the field of biotechnology, particularly in the development of biofuels and other renewable energy sources. Further research is needed to fully understand the potential applications of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one and its mechanism of action.
Métodos De Síntesis
The synthesis of 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is a complex process that involves multiple steps. The most common method for synthesizing 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one is through the use of microorganisms such as bacteria and fungi. These microorganisms are able to produce 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one through a process known as biosynthesis. In addition to biosynthesis, 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one can also be synthesized through chemical methods. However, chemical synthesis is a more complex process and is not as commonly used.
Aplicaciones Científicas De Investigación
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has been found to have antioxidant properties and has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one has also been found to have potential applications in the treatment of cardiovascular diseases, diabetes, and cancer.
Propiedades
Nombre del producto |
5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one |
|---|---|
Fórmula molecular |
C16H12N2OS |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
5-methyl-12H-quinolino[3,4-b][1,4]benzothiazin-6-one |
InChI |
InChI=1S/C16H12N2OS/c1-18-12-8-4-2-6-10(12)14-15(16(18)19)20-13-9-5-3-7-11(13)17-14/h2-9,17H,1H3 |
Clave InChI |
DFDVMCMHCQFFJX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)SC4=CC=CC=C4N3 |
SMILES canónico |
CN1C2=CC=CC=C2C3=C(C1=O)SC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-Methyl-2-phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B232284.png)
![3-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B232285.png)
![ethyl (5Z)-5-[ethoxy(hydroxy)methylidene]-2,6-dioxopyridine-3-carboxylate](/img/structure/B232286.png)
![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-1,3-benzenediol](/img/structure/B232289.png)
![3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide](/img/structure/B232290.png)
![1-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-pyrrolidinone](/img/structure/B232291.png)
![1-[4-(Benzyloxy)-3,5-dimethoxybenzoyl]-4-methylpiperazine](/img/structure/B232296.png)

![(Z)-4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-2-diazonio-1-ethoxy-3-oxobut-1-en-1-olate](/img/structure/B232306.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B232325.png)
![(3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione](/img/structure/B232334.png)


